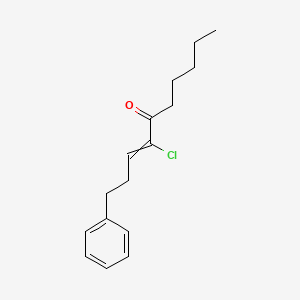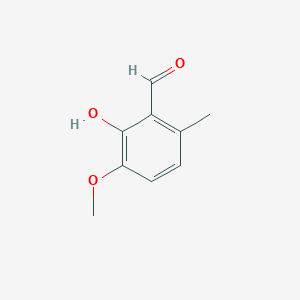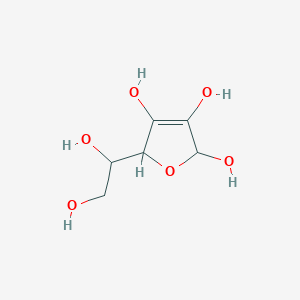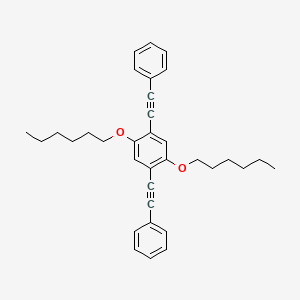
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is an organic compound that belongs to the family of phenylethynyl derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups and two hexyloxy groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a diiodobenzene derivative with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The hexyloxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylethynyl groups to form phenylethylene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, nucleophiles, solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Phenylethylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of conjugated systems and π-electron interactions.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high photoluminescence efficiency.
作用機序
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene is primarily related to its electronic structure. The compound exhibits strong π-electron conjugation, which allows for efficient electron transfer and energy absorption. This property is crucial in applications such as OLEDs, where the compound acts as an emitter. The hexyloxy groups enhance solubility and processability, making the compound more versatile in various applications.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Lacks the hexyloxy groups, resulting in different solubility and electronic properties.
1,4-Bis(ethoxy)-2,5-bis(phenylethynyl)benzene: Similar structure but with shorter alkoxy chains, affecting its physical properties and reactivity.
1,4-Bis(methoxy)-2,5-bis(phenylethynyl)benzene: Even shorter alkoxy chains, leading to further differences in properties.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(phenylethynyl)benzene stands out due to its longer hexyloxy chains, which enhance its solubility and processability compared to its shorter-chain analogs. This makes it more suitable for applications requiring solution processing and high-performance materials.
特性
CAS番号 |
200702-67-6 |
|---|---|
分子式 |
C34H38O2 |
分子量 |
478.7 g/mol |
IUPAC名 |
1,4-dihexoxy-2,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C34H38O2/c1-3-5-7-15-25-35-33-27-32(24-22-30-19-13-10-14-20-30)34(36-26-16-8-6-4-2)28-31(33)23-21-29-17-11-9-12-18-29/h9-14,17-20,27-28H,3-8,15-16,25-26H2,1-2H3 |
InChIキー |
NLWYKXHSWOUQTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1C#CC2=CC=CC=C2)OCCCCCC)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)

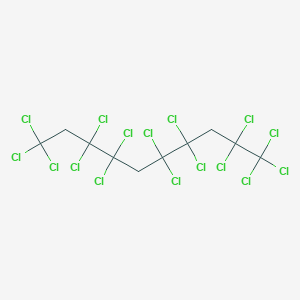
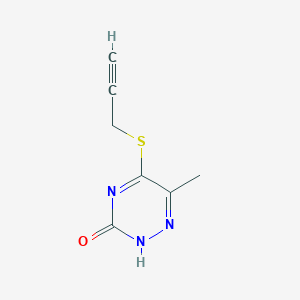
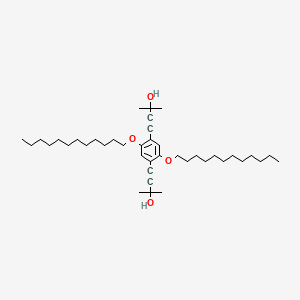
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

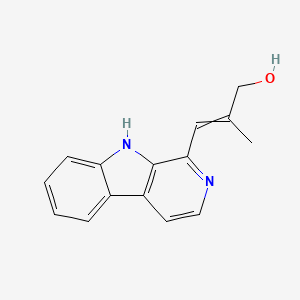

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)

